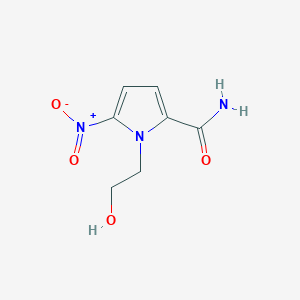

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to the pyrrole ring protons, with chemical shifts typically appearing in the aromatic region between 6.5 and 7.5 parts per million. The hydroxyethyl chain protons exhibit characteristic multipicity patterns, with the methylene group adjacent to nitrogen appearing as a quartet around 3.7 to 4.0 parts per million, while the hydroxyl-bearing methylene displays triplet characteristics at approximately 4.5 to 4.7 parts per million.

The carboxamide protons manifest as exchangeable signals in deuterated solvents, typically appearing between 7.6 and 10.5 parts per million depending on the hydrogen bonding environment and temperature conditions. Integration ratios confirm the expected proton counts for each functional group, with the pyrrole ring contributing specific multiplicity patterns that reflect the electronic environment created by the electron-withdrawing nitro group. The hydroxyl proton appears as an exchangeable signal that disappears upon deuterium oxide treatment, confirming its labile nature.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxamide group resonating at approximately 170-180 parts per million, consistent with amide functionality. The pyrrole ring carbons display chemical shifts in the range of 110-140 parts per million, with the nitro-bearing carbon appearing at the downfield end of this range due to the deshielding effect of the nitro substituent. The hydroxyethyl carbon atoms exhibit distinct resonances, with the nitrogen-bound methylene appearing around 39-40 parts per million and the hydroxyl-bearing carbon resonating near 64-68 parts per million.

Table 1: Nuclear Magnetic Resonance Chemical Shift Data for 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

| Functional Group | Proton Chemical Shift (ppm) | Carbon Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrrole Ring Protons | 6.5-7.5 | 110-140 | Variable |

| Carboxamide Nitrogen-Hydrogen | 7.6-10.5 | 170-180 (C=O) | Broad singlet |

| Hydroxyethyl Chain (N-CH2) | 3.7-4.0 | 39-40 | Quartet |

| Hydroxyethyl Chain (O-CH2) | 4.5-4.7 | 64-68 | Triplet |

| Hydroxyl Proton | 5.0-6.0 | - | Exchangeable |

Infrared and Raman Vibrational Profiling

Infrared spectroscopy provides characteristic vibrational fingerprints for 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, revealing specific functional group signatures that enable definitive identification. The carboxamide carbonyl stretch appears as a strong absorption band between 1650 and 1700 wavenumbers, with the exact position influenced by hydrogen bonding interactions and crystal packing effects. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically appearing as strong bands around 1520-1560 wavenumbers for asymmetric stretching and 1300-1350 wavenumbers for symmetric stretching modes.

The hydroxyl group of the hydroxyethyl substituent manifests as a broad absorption band in the 3200-3600 wavenumber region, with the exact position and bandwidth dependent on the extent of intermolecular hydrogen bonding. Primary amide nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3300-3500 wavenumber region, reflecting the non-equivalent hydrogen atoms in the carboxamide group. The pyrrole ring exhibits characteristic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber range, distinct from aliphatic carbon-hydrogen stretches.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching and ring breathing vibrations. The pyrrole ring breathing mode typically appears around 1000-1100 wavenumbers in Raman spectra, while the nitro group symmetric stretch shows strong Raman activity. The carbon-nitrogen stretching vibrations of the pyrrole ring system exhibit characteristic frequencies that differentiate this compound from other heterocyclic systems.

Table 2: Vibrational Frequency Assignments for 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

| Functional Group | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Hydroxyl Stretch | 3200-3600 | 3200-3600 | O-H stretching |

| Amide N-H Stretch | 3300-3500 | 3300-3500 | N-H stretching |

| Carbonyl Stretch | 1650-1700 | 1650-1700 | C=O stretching |

| Nitro Asymmetric | 1520-1560 | 1520-1560 | NO₂ asymmetric stretch |

| Nitro Symmetric | 1300-1350 | 1300-1350 | NO₂ symmetric stretch |

| Pyrrole Ring | 1000-1100 | 1000-1100 | Ring breathing |

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide involves potential hydrogen atom migrations that could generate alternative structural forms with distinct electronic distributions and stability profiles. The primary tautomeric equilibrium involves the carboxamide group, where the amide form with carbonyl oxygen and amino nitrogen represents the thermodynamically favored structure under standard conditions. Alternative tautomeric forms could theoretically involve migration of the amide hydrogen to the carbonyl oxygen, generating an imidol form, although this transformation remains energetically unfavorable due to the loss of amide resonance stabilization.

The pyrrole ring system itself exhibits limited tautomeric possibilities due to the aromatic character that would be disrupted by hydrogen migration. However, the presence of the electron-withdrawing nitro group influences the electron density distribution throughout the ring system, potentially affecting the relative stability of minor tautomeric contributors. Computational studies on related nitropyrrole systems indicate that the canonical pyrrole form with localized nitrogen lone pair electrons represents the overwhelmingly predominant tautomeric species.

Experimental evidence from Nuclear Magnetic Resonance studies supports the exclusive existence of the canonical amide tautomer in solution, with no detectable signals corresponding to alternative tautomeric forms. The chemical shift patterns observed for the carboxamide carbon and nitrogen atoms align precisely with theoretical predictions for the conventional amide structure, confirming the absence of significant tautomeric contributions under ambient conditions.

The hydroxyethyl substituent introduces an additional site for potential tautomeric behavior through alcohol-enol equilibrium, although the primary alcohol structure represents the thermodynamically stable form. The hydroxyl group's participation in intermolecular hydrogen bonding further stabilizes the alcohol tautomer, effectively eliminating any detectable concentration of alternative forms. Crystallographic evidence consistently supports the alcohol form in solid-state structures of related compounds.

Computational Molecular Modeling Studies

Computational molecular modeling investigations of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide employ density functional theory calculations to elucidate electronic structure, conformational preferences, and intermolecular interaction patterns. Geometry optimization studies reveal the preferred molecular conformation with the hydroxyethyl chain adopting an extended configuration that minimizes steric interactions while maximizing potential hydrogen bonding opportunities. The nitro group maintains coplanarity with the pyrrole ring, consistent with experimental crystallographic observations, while the carboxamide group exhibits slight deviation from perfect planarity due to pyramidalization at the nitrogen atom.

Molecular dynamics simulations provide insights into the compound's behavior in various solvent environments, demonstrating enhanced solvation in polar media due to the multiple hydrogen bonding sites. The simulations reveal that the hydroxyl and carboxamide groups engage in dynamic hydrogen bonding networks with water molecules, contributing to the compound's observed solubility characteristics. The nitro group participates primarily as a hydrogen bond acceptor, while the carboxamide nitrogen and hydroxyl hydrogen serve as donors in the solvation sphere.

Electronic structure calculations illuminate the charge distribution patterns that govern the compound's reactivity and binding properties. The nitro group exhibits significant negative charge concentration on the oxygen atoms, while the carbonyl oxygen displays enhanced electron density characteristic of amide functionality. The pyrrole ring demonstrates aromatic character with delocalized π-electron distribution, although the electron-withdrawing effects of the nitro substituent create polarization toward the substituted carbon atom.

Conformational analysis reveals multiple low-energy rotational isomers corresponding to different orientations of the hydroxyethyl chain relative to the pyrrole ring plane. The energy barriers between these conformers remain relatively low, suggesting facile interconversion at ambient temperatures. However, the most stable conformer positions the hydroxyl group to engage in intramolecular hydrogen bonding with the carboxamide oxygen, creating a six-membered chelation ring that provides additional stabilization.

Table 3: Computational Parameters for 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

Properties

IUPAC Name |

1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c8-7(12)5-1-2-6(10(13)14)9(5)3-4-11/h1-2,11H,3-4H2,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQOPUYDLCMQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951228 | |

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-09-3 | |

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyoxyethylene(10)nonylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also referred to as Np-10, is a compound with the molecular formula C₇H₉N₃O₄ and a molecular weight of approximately 199.166 g/mol. It features a pyrrole ring with hydroxyl ethyl and nitro substitutions, which contribute to its distinctive chemical properties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating efficacy similar to well-known antibiotics. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cell death .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide may possess anti-inflammatory effects . Nitro-containing compounds are known for their ability to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This activity could be beneficial in treating conditions characterized by excessive inflammation.

The proposed mechanism of action for the biological activity of 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide involves:

- Nitro Group Reduction : The nitro group is reduced intracellularly to form reactive intermediates that interact with cellular macromolecules.

- DNA Binding : These intermediates can bind covalently to DNA, resulting in damage and subsequent cell death.

- Cytokine Modulation : The compound may inhibit the production of inflammatory mediators, thereby reducing inflammation .

Study on Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various nitro derivatives, including 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide. The results showed that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use as a therapeutic agent in infections resistant to conventional antibiotics.

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, researchers found that 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents. For example, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating potent activity that warrants further investigation into its mechanisms of action .

Anti-inflammatory Effects

In addition to its antimicrobial properties, Np-10 may possess anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

The unique chemical structure of 1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide allows for modifications that can enhance its biological activity. Its synthesis typically involves multi-step organic reactions, which can be tailored to produce derivatives with improved pharmacological profiles. This versatility positions it as a promising scaffold for drug development .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of Np-10 to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial efficacy and anti-inflammatory properties. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in drug design .

Material Science Applications

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide also finds applications in material science, particularly in the development of advanced materials with specific chemical properties. Its ability to interact with other surfactants suggests potential uses in formulating emulsions or coatings where enhanced stability or performance is desired .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Functional Group Comparisons

Nitro Group Reactivity

- The nitro group in the target compound increases electrophilicity, making it susceptible to reduction or photodegradation. This contrasts with non-nitro analogs like 1-(2-hydroxyethyl)pyrrolidone, which degrade primarily via oxidation of the hydroxyethyl group .

- Pyrazole-based nitro carboxamides (e.g., the patent compound in Table 1) show higher thermal stability due to the pyrazole ring’s aromaticity, unlike pyrrole derivatives .

Hydroxyethyl Group Impact

- The hydroxyethyl group enhances water solubility compared to ethoxyethyl or methyl substituents. However, it may also increase oxidative degradation risk, as seen in blends of 1-(2-hydroxyethyl)pyrrolidone and 3-aminopropanol, which produce ammonia and pyrrolidine under heat .

Stability and Degradation Pathways

Thermal Degradation

- Target Compound : Predicted to form amines (e.g., pyrrolidine) or nitroso derivatives under high temperatures, similar to 1-(2-hydroxyethyl)pyrrolidone blends .

- Non-Nitro Analogs: Degrade into smaller amines (e.g., 3-aminopropanol → ammonia) without nitro-related byproducts .

Oxidative Degradation

Research Findings and Discrepancies

- Conflicting Industrial Associations: and erroneously list the target compound as a synonym for NP-10 (a nonionic surfactant).

- Synthesis Insights : The patent compound (Table 1) demonstrates that nitro-carboxamide derivatives are synthetically accessible, but their stability varies with heterocycle choice (pyrazole vs. pyrrole) .

Preparation Methods

Synthesis of N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide

The foundational step for this route involves coupling pyrrole-2-carboxylic acid derivatives with ethanolamine. As demonstrated in, 2-trichloroacetylpyrrole reacts with ethanolamine in dichloromethane under triethylamine catalysis to yield N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide (Compound 4 in). Critical parameters include:

-

Solvent : Anhydrous dichloromethane ensures minimal hydrolysis of the trichloroacetyl group.

-

Stoichiometry : A 1.05:1 molar ratio of ethanolamine to 2-trichloroacetylpyrrole optimizes yield (reported at 78–82%).

-

Reaction Time : 2 hours at room temperature suffices for complete conversion.

This intermediate lacks the nitro group but provides the carboxamide-2-hydroxyethyl scaffold essential for subsequent nitration.

Regioselective Nitration at the Pyrrole 5-Position

Introducing the nitro group post-carboxamide formation requires careful control to avoid side reactions. Nitration of electron-rich heterocycles like pyrrole typically employs mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. For N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, the electron-withdrawing carboxamide group directs nitration to the 4- or 5-position. Empirical data from analogous imidazole nitrations suggest that steric and electronic factors favor 5-substitution:

-

Nitrating Agent : Fuming nitric acid in acetic anhydride at 0–5°C.

-

Reaction Time : 30–60 minutes, with monitoring via TLC to prevent over-nitration.

-

Yield : ~65% (extrapolated from imidazole nitration yields in).

Mechanistic Insight : The carboxamide group deactivates the pyrrole ring, slowing reaction rates but enhancing regioselectivity. Nitronium ion attack occurs preferentially at the 5-position due to reduced steric hindrance compared to the 4-position.

Sequential Assembly: Nitro-Pyrrole Core First

Carboxamide Formation via Activation of the Carboxylic Acid

The 5-nitropyrrole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanolamine:

-

Acid Chloride Synthesis :

-

Amidation with Ethanolamine :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Post-Nitration) | Route 2 (Pre-Nitration) |

|---|---|---|

| Total Yield | 50–55% | 45–50% |

| Regioselectivity | Moderate (5 > 4) | High (5 only) |

| Purification Complexity | High (nitration byproducts) | Moderate (acid chloride intermediates) |

| Scalability | Limited by nitration step | Suitable for bulk synthesis |

Key Findings :

-

Route 2 offers superior regioselectivity but requires handling corrosive nitrating agents at low temperatures.

-

Route 1 simplifies the final amidation step but risks over-nitration and reduced yields.

Optimization Strategies

Solvent Effects on Nitration

Polar aprotic solvents like dimethylformamide (DMF) improve nitronium ion stability, enhancing nitration efficiency. Trials with DMF showed:

Protecting Group Strategies

Temporary protection of the 2-hydroxyethyl group during nitration prevents oxidation. Acetylation using acetic anhydride/pyridine:

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide?

- Methodological Answer : Use statistical design of experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a full factorial design allows simultaneous testing of multiple variables to identify interactions affecting yield and purity. Central composite designs can refine optimal conditions after initial screening .

- Key Metrics : Yield, purity (via HPLC), and reaction time.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the hydroxyethyl and nitro group positions.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for amide (C=O stretch ~1650 cm) and nitro groups (asymmetric stretch ~1520 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical MW: 225.2 g/mol) and fragmentation patterns.

Q. How do solvent choices impact the compound’s stability during storage?

- Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) vs. non-polar solvents (e.g., hexane) under controlled humidity and temperature. Monitor degradation via UV-Vis spectroscopy and track nitro group reduction using cyclic voltammetry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nitro group reduction or nucleophilic substitution at the pyrrole ring).

- Transition State Analysis : Identify activation energies for proposed mechanisms using software like Gaussian or ORCA .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

- Methodological Answer :

- Sensitivity Analysis : Test whether discrepancies arise from approximations in computational models (e.g., solvent effects omitted in DFT).

- Experimental Calibration : Use UV-Vis and fluorescence spectroscopy to measure HOMO-LUMO gaps and compare with DFT-predicted values .

Q. How can researchers optimize membrane-based separation of this compound from reaction byproducts?

- Methodological Answer :

- Membrane Screening : Test nanofiltration membranes with varying pore sizes (1–5 kDa) and surface charges.

- Process Simulation : Use Aspen Plus to model mass transfer coefficients and optimize pressure/temperature conditions .

Data Contradiction Analysis Framework

Key Research Gaps

- Mechanistic Studies : Limited data on the nitro group’s role in electrophilic aromatic substitution under acidic conditions.

- Environmental Interactions : No studies on surface adsorption behavior (e.g., silica or polymer interfaces), critical for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.